molecular formula C8H14N4O B7599490 3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea

3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea

Cat. No.: B7599490
M. Wt: 182.22 g/mol
InChI Key: DHJPAGDJPBPTMH-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea is a urea derivative characterized by a pyrazole ring substituted with an ethyl group at the 1-position and dimethylurea functionality at the 3-position. This compound belongs to the broader class of aryl- or heteroaryl-substituted ureas, which are widely studied for their biological and chemical properties, including herbicidal and pharmaceutical applications .

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-12-6-7(5-9-12)10-8(13)11(2)3/h5-6H,4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJPAGDJPBPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenyl Dimethylureas

Several dimethylurea derivatives with phenyl substituents are well-documented in the literature, serving as benchmarks for comparison:

Compound Name Substituent(s) on Aromatic Ring Key Applications Molecular Weight (g/mol) Key References
Diuron 3,4-Dichlorophenyl Herbicide 233.09
Fluometuron 3-Trifluoromethylphenyl Herbicide 232.20
Monuron 3-Chlorophenyl Herbicide, Plant Research 198.65
3-(3-Isopropylphenyl)-1,1-dimethylurea 3-Isopropylphenyl Research Standard 222.30

Key Differences:

  • Electronic Effects : Chlorine atoms in diuron enhance electron-withdrawing properties, increasing stability and persistence in environmental matrices compared to the pyrazole-based compound . The trifluoromethyl group in fluometuron further amplifies lipophilicity and herbicidal potency .
  • Solubility : Pyrazole derivatives generally exhibit higher water solubility than chlorinated phenyl analogs due to nitrogen's hydrogen-bonding capacity, which may reduce bioaccumulation risks .

Pyrazole-Substituted Ureas

and describe urea derivatives with pyrazole rings, such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) . These compounds share structural similarities but differ in substitution patterns:

  • Positional Isomerism : The ethyl group in 3-(1-Ethylpyrazol-4-yl)-1,1-dimethylurea is attached to the pyrazole nitrogen, whereas in compound 9a, a methyl group is on the pyrazole ring, and the urea is linked via a methylene bridge .

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